[2-(3-Methoxypropoxy)ethyl](methyl)amine
Overview
Description
2-(3-Methoxypropoxy)ethylamine: is a chemical compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . It is also known by its IUPAC name, 2-(3-methoxypropoxy)-N-methylethanamine . This compound is typically found in liquid form and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxypropoxy)ethylamine involves the reaction of 3-methoxypropylamine with ethylene oxide under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as potassium hydroxide (KOH) at elevated temperatures .
Industrial Production Methods: Industrial production of 2-(3-Methoxypropoxy)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxypropoxy)ethylamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, nucleophiles
Major Products Formed:
Oxidation: Corresponding oxides
Reduction: Amines
Substitution: Substituted derivatives
Scientific Research Applications
Chemistry: In chemistry, 2-(3-Methoxypropoxy)ethylamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and methodologies .
Biology: The compound is used in biological research to study its effects on cellular processes and pathways. It is also utilized in the development of new drugs and therapeutic agents .
Medicine: In medicine, 2-(3-Methoxypropoxy)ethylamine is investigated for its potential therapeutic applications. It is studied for its effects on various biological targets and its potential use in treating diseases .
Industry: Industrially, the compound is used in the production of various chemicals and materials. It is also employed in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of 2-(3-Methoxypropoxy)ethylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction leads to changes in cellular processes and pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
- 2-(2-Methoxyethoxy)ethylamine
- 2-(2-Ethoxyethoxy)ethylamine
- 2-(3-Ethoxypropoxy)ethylamine
Comparison: Compared to similar compounds, 2-(3-Methoxypropoxy)ethylamine exhibits unique properties due to the presence of the methoxypropoxy group. This structural feature imparts distinct chemical and biological characteristics, making it valuable in various applications .
Properties
IUPAC Name |
2-(3-methoxypropoxy)-N-methylethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-8-4-7-10-6-3-5-9-2/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPGKCMHZICSIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279544 | |
Record name | 2-(3-Methoxypropoxy)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883545-98-0 | |
Record name | 2-(3-Methoxypropoxy)-N-methylethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883545-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methoxypropoxy)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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